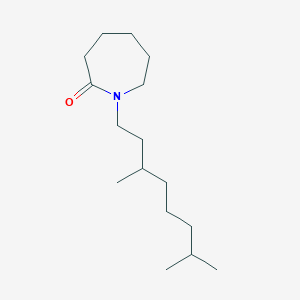
5-Chloro-2,4-bis(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,4-bis(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. It is characterized by the presence of two trifluoromethyl groups and one chlorine atom attached to a pyridine ring. This compound is known for its high chemical stability and unique physicochemical properties, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This process can yield the desired compound in good yield through a one-step reaction .
Industrial Production Methods
Industrial production of 5-Chloro-2,4-bis(trifluoromethyl)pyridine often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,4-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the pyridine ring .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,4-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-Chloro-2,4-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The presence of trifluoromethyl groups enhances its ability to penetrate biological membranes and interact with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has only one trifluoromethyl group.
4-(Trifluoromethyl)pyridine: This compound lacks the chlorine atom and has only one trifluoromethyl group.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: This compound contains two pyridine rings and is used as a ligand in coordination chemistry.
Uniqueness
5-Chloro-2,4-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups and one chlorine atom on the pyridine ring. This combination imparts distinct physicochemical properties, such as high chemical stability and enhanced biological activity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C7H2ClF6N |
|---|---|
Molekulargewicht |
249.54 g/mol |
IUPAC-Name |
5-chloro-2,4-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2ClF6N/c8-4-2-15-5(7(12,13)14)1-3(4)6(9,10)11/h1-2H |
InChI-Schlüssel |
SZOOHWYGFQZMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1C(F)(F)F)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)





![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
![2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
